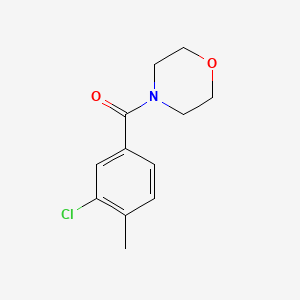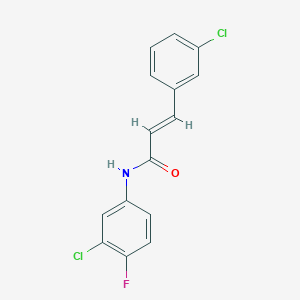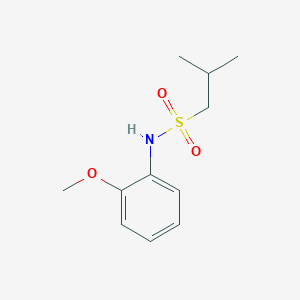![molecular formula C22H23N3O2 B5809544 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide, also known as DMPPA, is a synthetic compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
作用機序
The exact mechanism of action of N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it is thought to exert its effects through the inhibition of various enzymes and signaling pathways involved in disease progression. For example, in cancer research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. In Alzheimer's disease research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to reduce oxidative stress and improve cognitive function. In inflammation research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation.
実験室実験の利点と制限
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for certain enzymes and signaling pathways. However, its limitations include its relatively low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide research, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its efficacy and safety in animal and clinical studies. Additionally, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide derivatives with improved pharmacological properties could be developed for use in the treatment of various diseases.
合成法
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(2-methoxyphenyl)acrylic acid, followed by reduction and acylation. The resulting compound has been characterized using various spectroscopic techniques such as NMR, IR, and MS.
科学的研究の応用
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to protect against beta-amyloid-induced neurotoxicity. In inflammation research, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(E)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-20(17(2)25(24-16)19-10-5-4-6-11-19)15-23-22(26)14-13-18-9-7-8-12-21(18)27-3/h4-14H,15H2,1-3H3,(H,23,26)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLWZGLPSBQUGY-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)



![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)
![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)